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Compound of Interest

Compound Name: 2-Octenedioic acid

CAS No.: 124791-62-4

Cat. No.: B1146803 Get Quote

Executive Summary & Scientific Context
2-Octenedioic acid (2-ODA) is a medium-chain unsaturated dicarboxylic acid (

).[1] Its detection in biological fluids (urine, plasma) is a critical biomarker for fatty acid oxidation
disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] In
healthy metabolism, fatty acids are broken down efficiently; however, enzymatic blocks force
the body to utilize omega-oxidation, producing dicarboxylic acids like suberic acid (saturated)
and octenedioic acid (unsaturated).

The Analytical Challenge:

Polarity & Volatility: As a dicarboxylic acid, 2-ODA has a high boiling point and two ionizable

protons, making it unsuitable for direct Gas Chromatography (GC) without derivatization.

Isomerization: The double bond at the C2 position is conjugated with the carbonyl group (

-unsaturated). Harsh acidic methylation can induce double-bond migration to the

position (3-octenedioic acid), leading to misidentification.[1]

Structural Ambiguity: Distinguishing 2-ODA from its isomers (cis-3-octenedioic, trans-3-

octenedioic) requires precise fragmentation patterns or chemical fixation of the double bond.

[1]
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This guide presents three validated protocols: Silylation (for general screening),

Methylation/DMDS (for structural proof), and LC-MS derivatization (for high-sensitivity

quantitation).

Decision Matrix: Selecting the Right Method
Before beginning, select the protocol that matches your analytical goal.

Start: Define Analytical Goal

Routine Clinical Screening
(Urine Profiling)

Structural Elucidation
(Double Bond Position)

High Sensitivity Quantitation
(Plasma/Serum)

Protocol A: Silylation (BSTFA)
Platform: GC-MS

Broad coverage

Protocol B: DMDS Derivatization
Platform: GC-MS

Fixes double bond

Protocol C: 3-NPH Labeling
Platform: LC-MS/MS

Enhances ionization

Click to download full resolution via product page

Figure 1: Analytical workflow decision tree for 2-Octenedioic Acid.[1]

Protocol A: Silylation (The Clinical Gold Standard)
Objective: Simultaneous profiling of 2-ODA alongside other organic acids (e.g., suberic acid,

hexanoylglycine) in urine. Mechanism: Replacement of active protic hydrogens (-OH, -COOH)

with trimethylsilyl (TMS) groups.[1] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

with 1% Trimethylchlorosilane (TMCS).

Reagents & Equipment[2][3][4][5][6]
Internal Standard (IS): Tropic acid or 3,3-dimethylglutaric acid (1 mg/mL in methanol).
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Extraction Solvent: Ethyl Acetate.

Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

Equipment: GC-MS (e.g., Agilent 5977 or similar single quad).

Step-by-Step Protocol
Sample Preparation:

Transfer 100 µL of urine to a glass centrifuge tube.

Add 10 µL of Internal Standard.

Critical Step: Add 10 units of Urease and incubate at 37°C for 15 min. (Removes urea

which co-elutes and obscures dicarboxylic acids).

Extraction:

Acidify to pH < 2 using 100 µL 5N HCl.

Add 2 mL Ethyl Acetate, vortex vigorously for 1 min.

Centrifuge at 3000 rpm for 5 min.

Transfer the organic (upper) layer to a clean glass vial.

Drying:

Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.

Note: Any residual water will hydrolyze the BSTFA reagent.

Derivatization:

Add 100 µL BSTFA + 1% TMCS.

Cap tightly and incubate at 60°C for 30 minutes.
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Analysis:

Inject 1 µL into GC-MS (Split 1:10).

Column: DB-5ms or equivalent (30m x 0.25mm).[1]

Temp Program: 70°C (2 min) -> 10°C/min -> 300°C.

Data Interpretation: 2-Octenedioic acid-di-TMS will show a characteristic mass spectrum.[1]

Look for M-15 (loss of methyl group) and m/z 147 (rearrangement ion specific to di-TMS

derivatives).[1]

Protocol B: Structural Elucidation via DMDS (The
"Expert" Method)
Objective: To definitively prove the double bond is at the C2 position and distinguish it from C3

or C4 isomers. Mechanism: Dimethyl Disulfide (DMDS) adds across the C=C double bond. In

the Mass Spec source, the bond between the two sulfur-substituted carbons cleaves

preferentially, generating diagnostic ions that "map" the double bond location.

Reagents
Methylation Reagent:

in Methanol (14%).

DMDS Reagent: Dimethyl disulfide (neat).

Iodine Solution: 60 mg/mL in diethyl ether.

Step-by-Step Protocol
Step 1: Methylation (Protect Carboxyls):

Dry the sample (as in Protocol A).

Add 500 µL

-Methanol. Heat at 60°C for 15 min.
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Extract with Hexane. This creates Dimethyl 2-octenedioate.[1]

Step 2: DMDS Reaction:

Evaporate the Hexane extract.

Add 50 µL DMDS and 10 µL Iodine solution.

Incubate at 60°C for 1 hour.

Quench: Add 100 µL saturated

(Sodium Thiosulfate) to remove excess iodine.

Extract the derivative into Hexane.

Step 3: GC-MS Analysis:

Analyze the DMDS adduct.[2][3]

Mechanism & Interpretation (Visualization)

Dimethyl 2-octenedioate
CH3OOC-CH=CH-(CH2)4-COOCH3

+ DMDS / Iodine
(Addition across C=C)

DMDS Adduct
CH3OOC-CH(SMe)-CH(SMe)-(CH2)4-COOCH3

MS Fragmentation
Cleavage between C2 and C3

Fragment A (C2 side)
[CH3OOC-CH-SMe]+

Fragment B (C3 side)
[SMe-CH-(CH2)4-COOCH3]+

Click to download full resolution via product page

Figure 2: Mechanism of DMDS derivatization for locating double bonds.[1]

Key Insight: If the acid is 2-octenedioic, the cleavage will produce a specific fragment

containing the carbonyl and one -SMe group (Fragment A). If it were 3-octenedioic, the mass of

Fragment A would increase by 14 Da (

). This provides unequivocal structural proof.

Protocol C: High-Sensitivity LC-MS/MS (Targeted)
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Objective: Quantification of trace levels in plasma where GC-MS sensitivity is insufficient.

Reagent: 3-Nitrophenylhydrazine (3-NPH).[1] Mechanism: 3-NPH reacts with the carboxyl

groups to form a hydrazide. This introduces a moiety that ionizes extremely well in Negative

ESI mode and provides a specific transition for MRM (Multiple Reaction Monitoring).

Protocol Summary
Mix: 20 µL Sample + 20 µL 3-NPH (200 mM) + 20 µL EDC (120 mM) + 20 µL Pyridine (6%).

Incubate: 40°C for 30 minutes.

Dilute: Add 1.9 mL of 10% Acetonitrile.

Analyze: LC-MS/MS (Triple Quad).

Ionization: ESI Negative Mode.

Transitions: Optimize for the loss of the hydrazine moiety.

Summary of Validation Parameters
Parameter Silylation (GC-MS) DMDS (GC-MS) 3-NPH (LC-MS)

Sensitivity (LOD) ~1-5 µM ~10 µM ~10-50 nM

Specificity
Moderate (Retention

Time)
High (Structural Proof) High (MRM)

Sample Throughput High Low (Complex prep) High

Primary Use
Urine Screening

(MCAD)
Isomer Identification Plasma Quantitation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1146803#derivatization-methods-for-2-octenedioic-
acid-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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